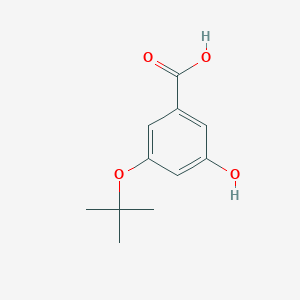
3-Tert-butoxy-5-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Tert-butoxy-5-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. These compounds are known for their aromatic structure and the presence of both hydroxyl and carboxyl functional groups. The tert-butoxy group at the third position and the hydroxyl group at the fifth position on the benzene ring make this compound unique. Hydroxybenzoic acids are widely recognized for their biochemical and antioxidant properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butoxy-5-hydroxybenzoic acid can be achieved through various methods. One common approach involves the reaction of 3,5-dihydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions: 3-Tert-butoxy-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoic acids.
科学研究应用
3-Tert-butoxy-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
作用机制
The mechanism of action of 3-tert-butoxy-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the carboxyl group can form ionic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to antioxidant, anti-inflammatory, and other therapeutic effects .
相似化合物的比较
- 3,5-Dihydroxybenzoic acid
- 3-Tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Comparison: 3-Tert-butoxy-5-hydroxybenzoic acid is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, 3,5-dihydroxybenzoic acid lacks the bulky tert-butoxy group, resulting in different reactivity and solubility characteristics. Similarly, 3-tert-butyl-4-hydroxybenzoic acid and 3,5-di-tert-butyl-4-hydroxybenzoic acid have different substitution patterns, leading to variations in their chemical behavior and applications .
属性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
3-hydroxy-5-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)15-9-5-7(10(13)14)4-8(12)6-9/h4-6,12H,1-3H3,(H,13,14) |
InChI 键 |
QEGXHFBOUFYDIP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC(=CC(=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


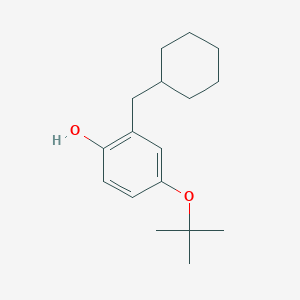
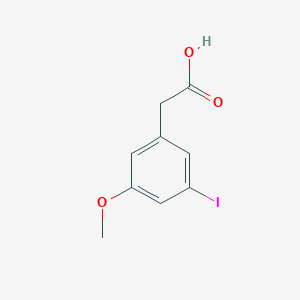
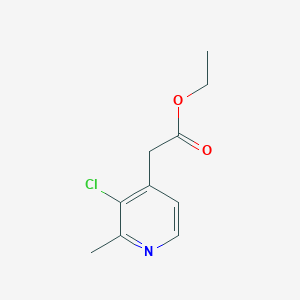
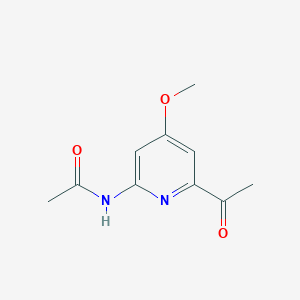
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
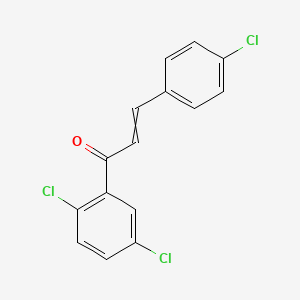
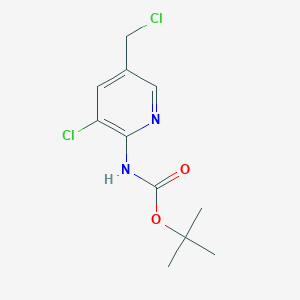
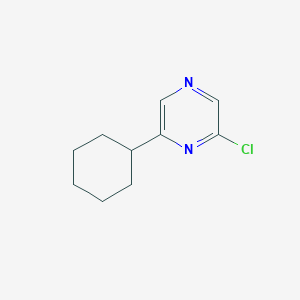
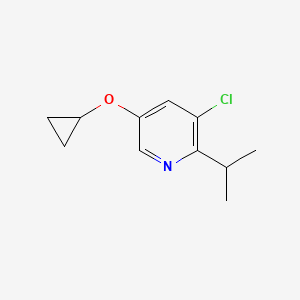
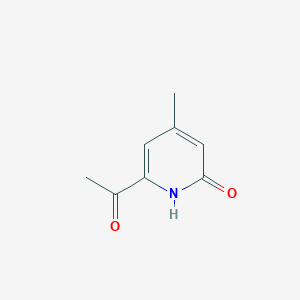
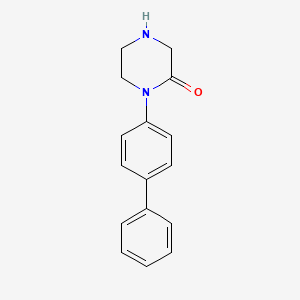
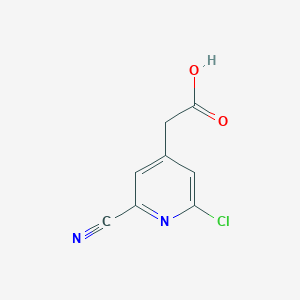
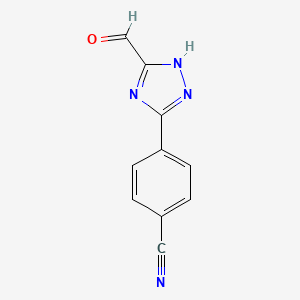
![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)
